molecular formula C18H16N2O2S B10871667 (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide

(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B10871667
M. Wt: 324.4 g/mol
InChI Key: GUEQNBQXPIJJTA-KPKJPENVSA-N
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Description

“(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide” is a chemical compound with the following structural formula:

Structure: this compound\text{Structure: } \text{this compound} Structure: this compound

This compound belongs to the class of amides and contains both carbonyl (C=O) and thioamide (C=S) functional groups. It exhibits interesting properties due to its conjugated system and aromatic rings.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is the reaction between an appropriate amine and an isothiocyanate. For example, the reaction between 4-acetylphenylamine and phenyl isothiocyanate can yield the desired product.

Reaction Conditions:

The reaction typically occurs in a suitable solvent (such as dichloromethane or ethyl acetate) at room temperature or under reflux. Acidic or basic conditions may be employed to facilitate the reaction.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes. Optimization of reaction conditions and purification steps ensures high yields and purity.

Chemical Reactions Analysis

Reactivity:

“(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide” can undergo various reactions, including:

    Oxidation: Oxidation of the thioamide group to the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to the alcohol.

    Substitution: Nucleophilic substitution at the carbonyl carbon or sulfur atom.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products:

The oxidation of the thioamide group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: As a synthetic intermediate or reagent.

    Industry: In the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which “(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H16N2O2S/c1-13(21)15-8-10-16(11-9-15)19-18(23)20-17(22)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H2,19,20,22,23)/b12-7+

InChI Key

GUEQNBQXPIJJTA-KPKJPENVSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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